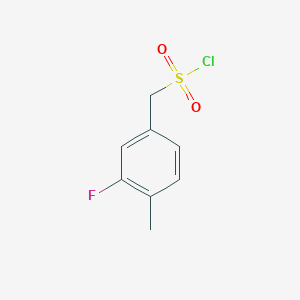
(3-Fluoro-4-methylphenyl)methanesulfonyl chloride
概要
説明
“(3-Fluoro-4-methylphenyl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 1341522-61-9 . It has a molecular weight of 222.67 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C8H8ClFO2S/c1-6-2-3-7 (4-8 (6)10)5-13 (9,11)12/h2-4H,5H2,1H3 . This code represents the molecular structure of the compound.科学的研究の応用
1. Selective Fluorination
A study by Makino and Yoshioka (1987) highlighted the use of methanesulfonyl fluoride and cesium fluoride, modified with crown ethers, for selective fluorination of various benzyl alcohols via nucleophilic substitution. This method provides a base for the synthesis of compounds like ethyl 1-fluoromethylpyrazole-4-carboxylate and N-fluoromethylphthalimide from corresponding alcohols and chlorides (Makino & Yoshioka, 1987).
2. Functionalization in Drug Synthesis
Pesti et al. (2000) demonstrated the efficient functionalization of 2-Fluoro-4-methylpyridine, which involved chlorination, hydrolysis, and methanesulfonylation. This process was part of synthesizing a cognition enhancer drug candidate, showing the utility of these compounds in pharmaceutical synthesis (Pesti et al., 2000).
3. Vinyl Fluorides Synthesis
The research by McCarthy et al. (1990) introduced a method where the carbanion of diethyl 1-fluoro-1-(phenylsulfonyl)methanephosphonate undergoes the Horner-Wittig reaction with aldehydes and ketones to yield α-fluoro-α,β-unsaturated sulfones. This method provides a two-step route to vinyl fluorides, using KF or DAST as a fluorine source (McCarthy et al., 1990).
4. Electrocatalysis and Energy Storage
Su et al. (2001) studied the electrochemical properties of vanadium pentoxide films in a methanesulfonyl chloride-AlCl3 ionic liquid. The reversible intercalation of sodium into these films suggests potential applications in energy storage and conversion technologies (Su, Winnick, & Kohl, 2001).
5. Synthetic Utility in Organic Chemistry
Prakash et al. (2010) developed a new synthetic protocol for α-fluoro(disulfonyl)methane and its analogs. This method highlights the utility of such compounds in the preparation of various fluoromethylated organic molecules, showcasing their importance in diverse organic syntheses (Prakash et al., 2010).
6. Catalytic Reactions
Kang et al. (2017) explored catalytic systems for the decomposition of methanesulfonyl chloride, a key step in methane conversions. Their research emphasizes the role of these compounds in improving product selectivity in chemical processes (Kang et al., 2017).
Safety and Hazards
作用機序
Target of Action
The primary targets of (3-Fluoro-4-methylphenyl)methanesulfonyl chloride are not explicitly mentioned in the available literature. This compound is a chemical intermediate and is often used in the synthesis of more complex molecules. Its targets would therefore depend on the specific context of its use .
Mode of Action
As a sulfonyl chloride, it is likely to be reactive and may participate in substitution reactions with nucleophiles .
Biochemical Pathways
As a chemical intermediate, its effects on biochemical pathways would be determined by the final compounds it is used to synthesize .
Result of Action
Its effects would be determined by the final compounds it is used to synthesize .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the reactivity and stability of this compound. For instance, it is typically stored at room temperature .
生化学分析
Biochemical Properties
(3-Fluoro-4-methylphenyl)methanesulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. This compound is known to interact with enzymes such as sulfonyltransferases, which catalyze the transfer of sulfonyl groups to target molecules . The interaction between this compound and these enzymes often results in the formation of sulfonylated products, which can alter the activity and function of the target proteins. Additionally, this compound can react with amino acid residues in proteins, leading to changes in their structure and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways by modifying key signaling proteins, thereby affecting downstream cellular responses . For example, this compound can inhibit the activity of kinases, which are crucial for the phosphorylation of proteins involved in cell signaling. This inhibition can lead to alterations in gene expression and cellular metabolism, ultimately impacting cell function and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules . The sulfonyl chloride group of the compound reacts with nucleophilic sites on proteins and enzymes, forming stable sulfonylated adducts. This covalent modification can result in enzyme inhibition or activation, depending on the specific target and context. Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is generally stable under standard storage conditions, but it can degrade over time when exposed to moisture or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, with some changes persisting even after the compound has been metabolized or degraded.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound can induce specific biochemical changes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biochemical or physiological response.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. These metabolic processes can influence the overall metabolic flux and levels of specific metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via specific transport mechanisms and can accumulate in certain cellular compartments. Its distribution within tissues can be influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the endoplasmic reticulum, where it can interact with proteins involved in protein folding and modification. This localization can influence the compound’s ability to modify target proteins and exert its biochemical effects.
特性
IUPAC Name |
(3-fluoro-4-methylphenyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2S/c1-6-2-3-7(4-8(6)10)5-13(9,11)12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLMCICNTNXWDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CS(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



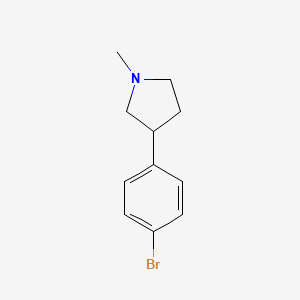
![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B1373960.png)
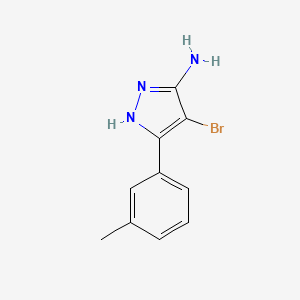

![4-bromo-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole](/img/structure/B1373966.png)
![4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carboxylic acid](/img/structure/B1373967.png)
![2-Amino-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B1373969.png)


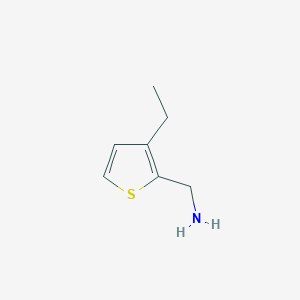
![2-[3-(2,2,2-Trifluoroethoxy)phenyl]acetic acid](/img/structure/B1373978.png)

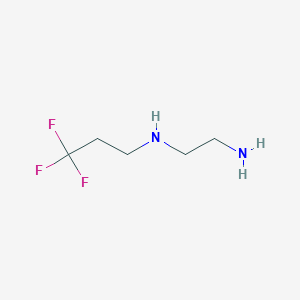
![2-[(3,3,3-Trifluoropropyl)amino]acetonitrile](/img/structure/B1373982.png)